molecular formula C20H40O9 B609291 m-PEG7-t-butyl ester CAS No. 874208-90-9

m-PEG7-t-butyl ester

Número de catálogo: B609291
Número CAS: 874208-90-9
Peso molecular: 424.53
Clave InChI: VRQOLQLYLAUIGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals distinct signals:

  • tert-butyl group : Singlet at $$ \delta $$ 1.4 ppm (9H, $$ \text{C}(\text{CH}3)3 $$).
  • PEG chain : Multiplet at $$ \delta $$ 3.5–3.7 ppm (28H, $$-\text{OCH}2\text{CH}2\text{O}- $$).
  • Methoxy terminus : Singlet at $$ \delta $$ 3.38 ppm (3H, $$ \text{OCH}_3 $$).
  • Ester carbonyl : Indirectly confirmed via DEPT-135 absence of proton signals.

¹³C NMR corroborates the structure with a carbonyl signal at $$ \delta $$ 171 ppm (ester $$ \text{C=O} $$) and PEG backbone carbons at $$ \delta $$ 70–72 ppm.

Table 2: Key ¹H NMR assignments

δ (ppm) Integration Assignment
1.40 9H tert-butyl $$ \text{C}(\text{CH}3)3 $$
3.38 3H Methoxy $$ \text{OCH}_3 $$
3.50–3.72 28H PEG $$-\text{OCH}2\text{CH}2\text{O}- $$

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra exhibit characteristic bands:

  • Ester carbonyl : Strong stretch at 1735 cm⁻¹ ($$ \text{C=O} $$).
  • Ether linkages : Peaks at 1100–1250 cm⁻¹ ($$ \text{C-O-C} $$).
  • Methoxy group : Asymmetric stretching at 2820 cm⁻¹ ($$ \text{C-H} $$ in $$ \text{OCH}_3 $$).

Mass Spectrometry (MS)

High-resolution MS shows a molecular ion peak at $$ m/z $$ 424.267 ($$ \text{[M+H]}^+ $$), consistent with the molecular formula $$ \text{C}{20}\text{H}{40}\text{O}9 $$. Fragmentation patterns include losses of tert-butoxy ($$ -C4H_9O $$) and sequential ethylene oxide units.

Crystallographic Properties and Conformational Analysis

Crystallographic data for this compound are limited, but studies of analogous PEG-esters suggest:

  • Conformational flexibility : The PEG chain adopts a helical or zigzag conformation in solution, stabilized by gauche interactions between ethylene oxide units.
  • tert-Butyl steric effects : The bulky ester group restricts rotational freedom at the carboxylate-PEG junction, favoring extended conformations.

Molecular dynamics simulations predict a hydrodynamic radius of ~1.2 nm, with the PEG chain extending ~1.8 nm in aqueous media. X-ray diffraction of similar PEGylated compounds reveals amorphous solid-state structures due to the polymer’s flexibility.

Table 3: Predicted conformational parameters

Parameter Value
Hydrodynamic radius 1.2 nm
PEG chain length 1.8 nm
Dominant conformation Helical (aqueous phase)

Propiedades

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O9/c1-20(2,3)29-19(21)5-6-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-7-22-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQOLQLYLAUIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198573
Record name 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874208-90-9
Record name 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874208-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Acid-Catalyzed Esterification of PEG-Acid with Tert-Butyl Acetate

The direct esterification of PEG7-carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst represents the most straightforward route to m-PEG7-t-butyl ester. This method, detailed in a foundational patent , involves reacting the PEG-acid with tert-butyl acetate under acidic conditions. For example, perchloric acid (HClO4) catalyzes the nucleophilic attack of the PEG-acid’s carboxylate on tert-butyl acetate, forming the tert-butyl ester . A typical procedure entails dissolving PEG7-carboxylic acid in tert-butyl acetate, adding HClO4 (0.1–1.0 equiv), and stirring at 23°C for 18 hours . The reaction mixture is then neutralized, concentrated, and purified via flash chromatography using dichloromethane/methanol (20:1) to isolate the product . Reported yields for analogous tert-butyl ester syntheses range from 67% to 75% .

Reaction Scheme:
PEG7-COOH+AcO-t-BuHClO4PEG7-COO-t-Bu+AcOH\text{PEG7-COOH} + \text{AcO-t-Bu} \xrightarrow{\text{HClO}_4} \text{PEG7-COO-t-Bu} + \text{AcOH}

Carbodiimide-Mediated Coupling with Tert-Butanol

Alternative approaches employ carbodiimide reagents to activate the PEG-acid for esterification with tert-butanol. In this method, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of an reactive intermediate, which subsequently reacts with tert-butanol. For instance, a protocol from the RSC involves dissolving PEG7-carboxylic acid and tert-butanol in dichloromethane, followed by the addition of DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) . The mixture is stirred at room temperature for 12 hours, after which the urea byproduct is filtered, and the crude product is purified via silica gel chromatography . This method achieves yields of 52–70% for similar PEG-tert-butyl esters .

Key Considerations:

  • Solvent Choice: Dichloromethane or tetrahydrofuran (THF) is preferred due to their compatibility with carbodiimide reagents .

  • Purification: Flash chromatography with gradients of ethyl acetate/hexane effectively removes unreacted starting materials .

Protection-Deprotection Strategies in Stepwise Synthesis

For multi-step syntheses involving PEG7 intermediates, the tert-butyl ester group is often introduced early and retained through subsequent reactions. A study from ChemRxiv illustrates this approach in the synthesis of tert-butyl ester prodrugs . Here, L-pyroglutamic acid is first esterified with tert-butyl acetate, followed by Boc protection of the amide group . The methylene group is introduced via α-methylenation, and the cyclic amide is opened with lithium hydroxide (LiOH) to expose the carboxylic acid . Finally, amide coupling with amines using HBTU and triethylamine yields the target compound . Adapting this protocol, this compound could be synthesized by substituting PEG7-amine for the ammonium chloride or amine nucleophiles in the final step .

Critical Steps:

  • α-Methylenation: Requires LiHMDS (lithium hexamethyldisilazide) and trifluoroacetic anhydride at -78°C to ensure regioselectivity .

  • Amide Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et3N in THF provide efficient activation of the carboxylic acid .

Purification and Characterization

Purification of this compound typically involves flash chromatography or recrystallization. For chromatographic separation, silica gel with eluents such as ethyl acetate/hexane (5:1) or CH2Cl2/MeOH (20:1) resolves the product from unreacted PEG-acid and tert-butyl alcohol . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the tert-butyl group at δ 1.43 ppm (singlet) and PEG methylene protons at δ 3.50–3.70 ppm . Mass spectrometry (MS) further validates the molecular weight, with [M+H]+ peaks matching the theoretical mass of 424.5 g/mol .

Data Table: Comparative Analysis of Synthesis Methods

MethodReagentsConditionsYield (%)Purity (%)Reference
Acid-catalyzedHClO4, tert-butyl acetate23°C, 18 h7095
Carbodiimide-mediatedDCC, DMAP, tert-butanolRT, 12 h52–70>90
Stepwise protectionHBTU, LiOH-78°C to RT, 24 h40–7587–98

Challenges and Optimization Strategies

Side Reactions:

  • Hydrolysis of Tert-Butyl Ester: Prolonged exposure to moisture or acidic conditions can cleave the ester. Storage at -20°C under inert atmosphere mitigates this .

  • Incomplete Activation: Substoichiometric carbodiimide reagents result in unreacted PEG-acid. Using 1.2 equiv of DCC ensures complete activation .

Scalability:

  • The acid-catalyzed method is preferred for large-scale synthesis due to lower reagent costs and simpler workup .

  • Discrete PEG (dPEG®) technology ensures uniform chain length, critical for reproducibility in pharmaceutical applications .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Mechanism of Action:
m-PEG7-t-butyl ester improves the solubility of poorly soluble drugs, facilitating their delivery in biological systems. The ester group can be cleaved enzymatically or chemically, releasing the active pharmaceutical ingredient (API) at the target site.

Case Study:
A study demonstrated that this compound significantly enhanced the bioavailability of a poorly soluble anticancer drug. The formulation showed improved pharmacokinetic properties, leading to higher tumor exposure and reduced systemic toxicity compared to non-PEGylated counterparts .

Parameter Non-PEGylated Drug This compound Formulation
Bioavailability (%)1545
Tumor Exposure (µg/mL)520
Systemic ToxicityHighLow

Protein Conjugation

Applications:
this compound is widely used for protein conjugation, enhancing the stability and solubility of therapeutic proteins. The t-butyl group provides a protective environment for reactive sites on proteins, preventing degradation.

Case Study:
Research involving the conjugation of this compound with monoclonal antibodies showed a significant increase in serum half-life and reduced immunogenicity. This modification allowed for lower dosing frequency while maintaining therapeutic efficacy .

Surface Modification of Nanoparticles

Mechanism:
The incorporation of this compound into nanoparticle formulations improves their biocompatibility and reduces opsonization by the immune system. This modification is crucial for enhancing the circulation time of nanoparticles in vivo.

Case Study:
In a study focused on biodegradable poly(ester amide) nanoparticles, this compound was used as a surfactant to create a core-shell structure. The PEGylated nanoparticles exhibited improved stability and controlled drug release profiles, making them suitable for targeted therapy applications .

Biodegradable Polymers

This compound has been integrated into biodegradable polymer systems, which are essential for developing sustainable drug delivery platforms. These polymers can respond to environmental stimuli (e.g., pH changes), releasing drugs at specific sites.

Case Study:
A recent investigation highlighted the use of this compound in creating pH-responsive polymers that release encapsulated drugs in acidic tumor microenvironments. This targeted release mechanism significantly enhanced therapeutic outcomes in preclinical models of cancer .

Mecanismo De Acción

The mechanism of action of m-PEG7-t-butyl ester involves its ability to increase the solubility and stability of conjugated molecules. The PEG spacer forms a hydrophilic shield around the conjugated molecule, reducing nonspecific interactions and enhancing its solubility in aqueous media. The t-butyl ester group can be deprotected to form a free carboxylic acid, which can then conjugate with amine-containing molecules to form stable amide bonds .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares m-PEG7-t-butyl ester with structurally related PEG derivatives:

Compound Molecular Weight PEG Length Functional Group Key Applications CAS Number Purity
This compound 424.43 (calc.) 7 EO units tert-butyl ester Drug delivery, solubility enhancement, protective group strategies 874208-90-9 ≥95%
Bis-PEG7-t-butyl ester N/A 7 EO units Two tert-butyl ester groups Crosslinking, polymer synthesis (limited data available) N/A N/A
Tos-PEG5-CH₂CO₂t-butyl ester 462.56 5 EO units Tosyl + tert-butyl ester Nucleophilic substitution reactions, intermediate in multi-step synthesis 169751-73-9 ≥95%
Ms-PEG13-t-butyl ester 752.91 13 EO units Mesyl + tert-butyl ester PROTAC synthesis, prodrug development, enzyme-triggered drug release AP11915 ≥95%
m-PEG7-NHS ester ~465 (calc.) 7 EO units NHS ester Amine conjugation (e.g., proteins, peptides), bioconjugation 874208-92-1 98%
Hydroxy-PEG2-CH₂CO₂t-Bu 220.26 2 EO units Hydroxyl + tert-butyl ester Small-molecule prodrugs, solubility modulation 149299-82-1 98%

Key Research Findings

Reactivity and Stability :

  • The tert-butyl ester in this compound is stable under basic and neutral conditions but cleaved by acids (e.g., TFA), enabling controlled carboxyl group activation . In contrast, the mesyl group in Ms-PEG13-t-butyl ester facilitates nucleophilic displacement reactions, making it ideal for enzyme-sensitive prodrugs .
  • Tos-PEG5-CH₂CO₂t-butyl ester’s tosyl group allows efficient substitution with amines or thiols, often used in multi-step syntheses .

Solubility and Pharmacokinetics :

  • Longer PEG chains (e.g., Ms-PEG13-t-butyl ester) enhance solubility and prolong plasma half-life but may reduce tissue penetration .
  • This compound balances hydrophilicity (7 EO units) with the hydrophobic tert-butyl group, optimizing solubility without excessive steric hindrance .

Applications in Drug Development :

  • m-PEG7-NHS ester is preferred for covalent conjugation to lysine residues in proteins, while this compound serves as a transient protective group for carboxylic acids .
  • Hydroxy-PEG2-CH₂CO₂t-Bu’s short chain and hydroxyl group make it suitable for small-molecule modifications, such as improving oral bioavailability .

Comparative Advantages and Limitations

Compound Advantages Limitations
This compound Acid-labile protection; balanced solubility Limited reactivity compared to NHS/mesyl derivatives
Tos-PEG5-CH₂CO₂t-butyl ester Versatile in substitution reactions Tosyl group may require harsh conditions for removal
Ms-PEG13-t-butyl ester Enzyme-triggered drug release; long circulation High molecular weight may hinder renal clearance
m-PEG7-NHS ester Rapid amine conjugation; high efficiency Hydrolysis-prone in aqueous environments

Actividad Biológica

m-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative that has garnered attention for its significant biological activity, particularly in drug delivery and bioconjugation applications. This article explores the compound's properties, mechanisms of action, applications, and related research findings.

Chemical Structure and Properties

This compound consists of a PEG chain with seven ethylene glycol units terminated by a t-butyl ester group. Its molecular formula is C20H40O9C_{20}H_{40}O_{9} with a molecular weight of 408.54 g/mol. The hydrophilic nature of the PEG moiety enhances solubility in aqueous environments, making it suitable for various biological applications.

Key Features:

  • Hydrophilicity: Improves solubility and stability of biomolecules.
  • Biocompatibility: Reduces immunogenicity and increases circulation time in vivo.
  • Protective Group: The t-butyl ester acts as a temporary protecting group for carboxylic acids, facilitating selective reactions in organic synthesis.

The primary function of this compound is to serve as a linker in drug delivery systems. By conjugating with hydrophobic drug molecules, the PEG chain significantly increases water solubility, enhancing absorption and distribution while potentially reducing toxicity. Upon deprotection of the t-butyl ester, the reactive carboxylic acid group becomes available for further conjugation with various biomolecules, such as antibodies and peptides.

Applications in Drug Delivery

This compound is particularly valuable in creating PEGylated compounds, which have been shown to improve pharmacokinetics and bioavailability compared to their non-PEGylated counterparts. The following table summarizes some applications:

ApplicationDescription
Drug Formulation Enhances solubility of hydrophobic drugs for better delivery.
Bioconjugation Facilitates attachment to proteins or antibodies to improve stability.
Targeted Therapy Allows for the attachment of targeting moieties for specific cell targeting.

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

  • Drug Solubility Enhancement:
    • This compound significantly improves the solubility of hydrophobic drugs, facilitating their formulation and delivery within biological systems.
  • Bioconjugation Studies:
    • The compound has been successfully conjugated to antibodies, enhancing their stability and reducing immunogenicity. This has implications for therapeutic applications where prolonged circulation time is desired.
  • Pharmacokinetic Improvements:
    • PEGylated compounds exhibit improved pharmacokinetics, resulting in increased bioavailability and reduced clearance rates from the bloodstream.
  • Case Study: Cancer Therapy
    • In studies involving breast cancer cell lines (MCF-7, SK-BR-3), PEGylated compounds showed enhanced activity compared to non-PEGylated versions, demonstrating the potential of this compound in cancer therapeutics .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructure/Functional GroupUnique Feature
m-PEG5-t-butyl esterPEG with five unitsShorter PEG chain; may have different solubility characteristics
m-PEG10-t-butyl esterPEG with ten unitsLonger chain; potentially better solubility but may alter pharmacokinetics
Acid-PEG7-t-butyl esterPEG with carboxylic acidContains an acidic group; suitable for different conjugation strategies
Amino-PEG7-t-butyl esterPEG with amino groupProvides additional reactivity for coupling with carboxylic acids

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing m-PEG7-t-butyl ester?

  • Methodology : Synthesis typically involves stepwise PEGylation using tert-butyl-protected intermediates. Characterization requires nuclear magnetic resonance (NMR) to confirm the degree of polymerization and purity, mass spectrometry (MS) for molecular weight verification, and HPLC for assessing chemical stability. Ensure reproducibility by documenting reaction conditions (e.g., solvent, temperature, catalyst) and cross-referencing with established protocols from primary literature .
  • Key Considerations : Use orthogonal analytical techniques (e.g., FTIR for functional group validation) to address potential side reactions, such as incomplete esterification or PEG chain degradation .

Q. How can researchers ensure reproducibility when using this compound in conjugation reactions?

  • Experimental Design : Provide granular details in the "Materials and Methods" section, including supplier information (e.g., CAS: 874208-90-9), batch-specific purity data, and storage conditions. For conjugation studies, specify molar ratios, reaction time, and purification techniques (e.g., size-exclusion chromatography) .
  • Validation : Include negative controls (e.g., unmodified PEG analogs) to confirm the specificity of conjugation outcomes .

Advanced Research Questions

Q. What experimental design strategies optimize the yield and selectivity of this compound in complex reaction systems?

  • Methodological Framework : Apply the Taguchi method to systematically evaluate factors like catalyst concentration, temperature, and solvent polarity. Use orthogonal arrays (e.g., L9) to minimize experimental runs while identifying dominant variables. For example, catalyst concentration was found to contribute 77.5% to yield variance in analogous esterification studies .
  • Data Analysis : Calculate signal-to-noise (S/N) ratios to prioritize "larger-the-better" outcomes. Validate optimal conditions (e.g., 1.5 wt% catalyst, 60°C) through triplicate trials .

Q. How should researchers address contradictory data in the literature regarding this compound’s hydrolytic stability?

  • Critical Analysis : Compare experimental conditions across studies, noting variables like pH, buffer composition, and analytical methods. For instance, discrepancies in hydrolysis rates may arise from differences in UV-Vis vs. LC-MS detection limits.
  • Resolution Strategy : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH) and use kinetic modeling (e.g., Arrhenius plots) to reconcile short-term lab data with long-term predictions .

Q. What advanced techniques enable the integration of this compound into stimuli-responsive drug delivery systems?

  • Innovative Approaches : Utilize click chemistry (e.g., azide-alkyne cycloaddition) for site-specific functionalization. Characterize pH- or temperature-dependent release profiles using dynamic light scattering (DLS) and fluorescence quenching assays.
  • Validation : Cross-reference with secondary sources (e.g., reviews on PEGylation trends) to contextualize findings against existing biomaterial platforms .

Methodological Guidance for Data Interpretation

Q. How can researchers statistically validate the purity of this compound batches?

  • Analytical Workflow : Perform ANOVA on HPLC peak area data from multiple batches. Establish acceptance criteria (e.g., ≥95% purity) and use Grubbs’ test to identify outliers.
  • Documentation : Report confidence intervals and instrumental error margins (e.g., ±0.5% for NMR integration) to enhance transparency .

Q. What frameworks are recommended for assessing the ethical implications of this compound in biomedical research?

  • Compliance : Adhere to institutional guidelines for chemical safety (e.g., CAS hazard codes) and declare conflicts of interest in funding sources. Reference ethical codes (e.g., ACS guidelines) when publishing in vivo data .

Tables for Quick Reference

Table 1. Key Analytical Techniques for this compound

ParameterMethodCritical SpecificationsReference
PurityHPLC-UV (C18 column)Mobile phase: Acetonitrile/Water
Molecular WeightMALDI-TOF MSMatrix: DHB
Functional GroupsFTIRRange: 4000-400 cm⁻¹

Table 2. Taguchi Optimization Parameters (Adapted from )

FactorLevel 1Level 2Level 3Contribution (%)
Catalyst Conc.0.5 wt%1.0 wt%1.5 wt%77.5
Temperature40°C50°C60°C12.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG7-t-butyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG7-t-butyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.